5-Benzyl-3,3-dimethylmorpholine
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Overview
Description
5-Benzyl-3,3-dimethylmorpholine is an organic compound with the molecular formula C13H19NO It is a derivative of morpholine, characterized by the presence of a benzyl group and two methyl groups attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3,3-dimethylmorpholine typically involves the reaction of morpholine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the benzyl group is introduced to the morpholine ring. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-3,3-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether
Substitution: Benzyl chloride (C6H5CH2Cl) in the presence of a base like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Benzyl ketones or carboxylic acids
Reduction: Benzyl alcohols or amines
Substitution: Various substituted morpholine derivatives
Scientific Research Applications
5-Benzyl-3,3-dimethylmorpholine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Benzyl-3,3-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Benzyl-3,3-dimethylmorpholine-2,5-dione
- 3,3-Dimethyl-5-phenylmethylmorpholine
Comparison
Compared to similar compounds, 5-Benzyl-3,3-dimethylmorpholine is unique due to its specific substitution pattern on the morpholine ring. This structural difference can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-benzyl-3,3-dimethylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(2)10-15-9-12(14-13)8-11-6-4-3-5-7-11/h3-7,12,14H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOIUZXLUMQKPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC(N1)CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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